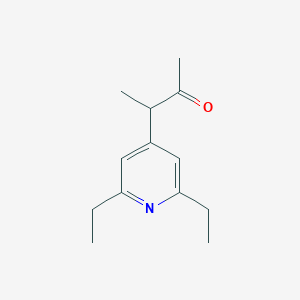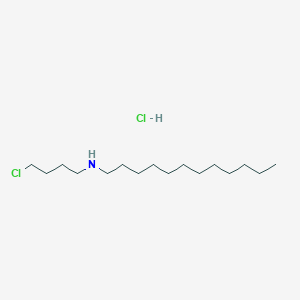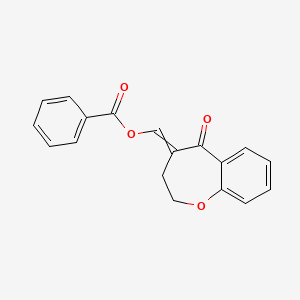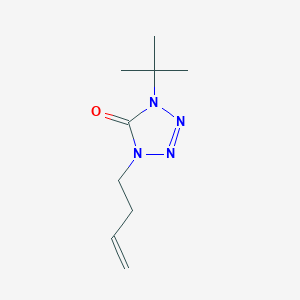
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one is a compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a but-3-en-1-yl group and a tert-butyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with but-3-en-1-yl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction may produce an amine derivative.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors. In industry, it is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.
類似化合物との比較
1-(But-3-en-1-yl)-4-tert-butyl-1,4-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as 1-(But-3-en-1-yl)-1H-imidazole and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other heterocyclic compounds.
特性
CAS番号 |
87996-07-4 |
|---|---|
分子式 |
C9H16N4O |
分子量 |
196.25 g/mol |
IUPAC名 |
1-but-3-enyl-4-tert-butyltetrazol-5-one |
InChI |
InChI=1S/C9H16N4O/c1-5-6-7-12-8(14)13(11-10-12)9(2,3)4/h5H,1,6-7H2,2-4H3 |
InChIキー |
IBHSIPBTLASACV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)N(N=N1)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


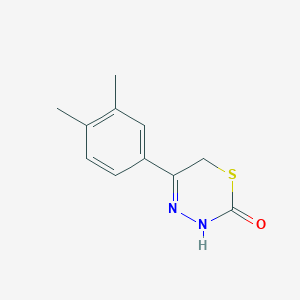
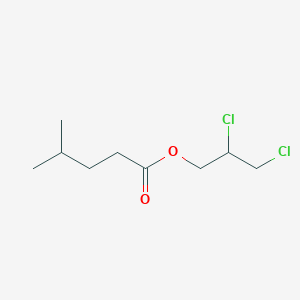
![4-Chloro-N-[3-(morpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14387317.png)


![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)

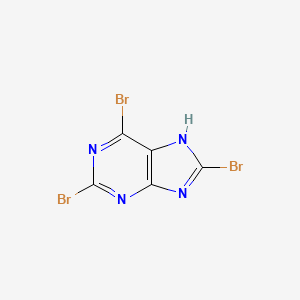
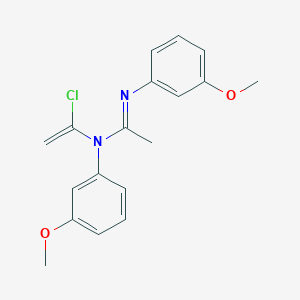
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

